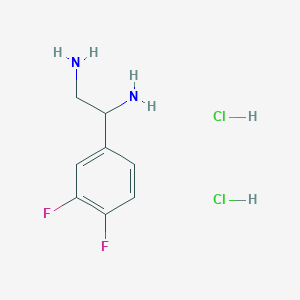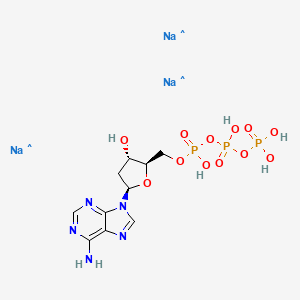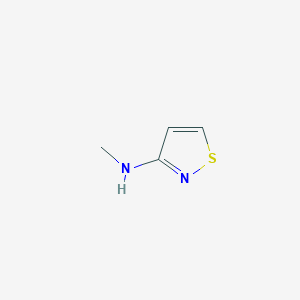
N-Methylisothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylisothiazol-3-amine is an organic compound belonging to the isothiazole family. Isothiazoles are five-membered heterocyclic compounds containing both nitrogen and sulfur atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylisothiazol-3-amine can be synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide . This reaction involves the formation of a five-membered ring structure, incorporating nitrogen and sulfur atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions: N-Methylisothiazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
N-Methylisothiazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as an antimicrobial agent.
Industry: It is used as a biocide in various industrial applications, including water treatment and preservation of materials
Mechanism of Action
The mechanism of action of N-Methylisothiazol-3-amine involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Methylisothiazolinone: Another isothiazole derivative with similar antimicrobial properties.
Chloromethylisothiazolinone: A related compound used in combination with methylisothiazolinone for enhanced biocidal activity.
Uniqueness: N-Methylisothiazol-3-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form mixed disulfides with thiol-containing enzymes makes it particularly effective as an antimicrobial agent .
Properties
Molecular Formula |
C4H6N2S |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
N-methyl-1,2-thiazol-3-amine |
InChI |
InChI=1S/C4H6N2S/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6) |
InChI Key |
PTOSEJFVICJHJS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)
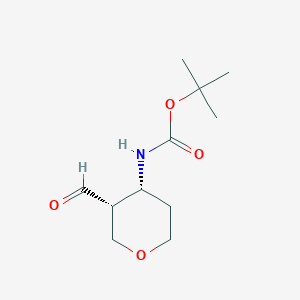
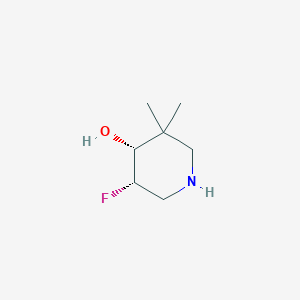
![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
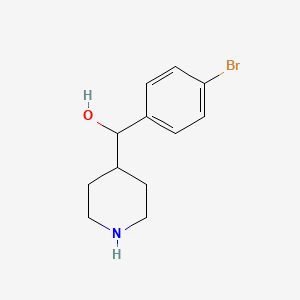
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
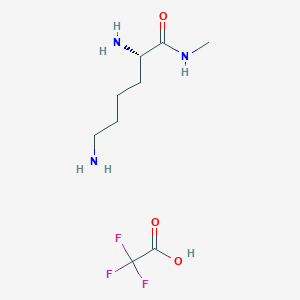
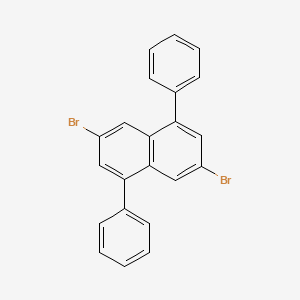
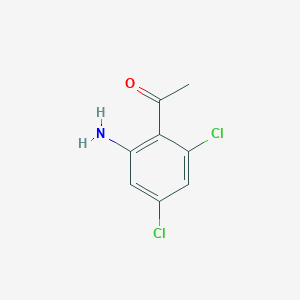
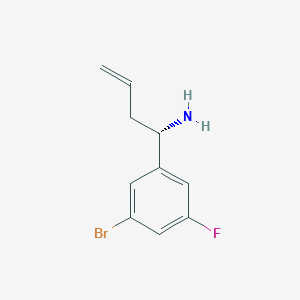
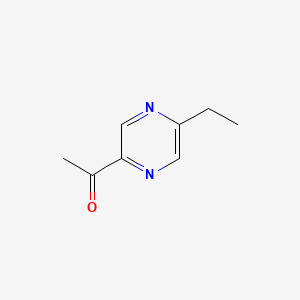
![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)
